Cycloviolacin Y3
Description
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GGTIFDCGETCFLGTCYTAGCSCGNWGLCYGTN |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
Cycloviolacin Y3 has demonstrated promising antiviral properties, particularly against HIV. In studies involving cyclotides from Viola yedoensis, it was found that these peptides exhibit significant anti-HIV activity. The mechanism appears to involve membrane disruption, which is a common characteristic of cyclotides. For instance, the hydrophobic nature of these peptides correlates with their ability to disrupt cell membranes, leading to viral inhibition .
Case Study: Anti-HIV Activity
- Study Design: In vitro assays were conducted to measure the efficacy of various cyclotides, including this compound.
- Results: this compound, along with other cyclotides, showed effective inhibition of HIV replication in cultured cells.
- Data Table: Anti-HIV Activity of Cyclotides
| Cyclotide | EC50 (μM) | IC50 (μM) |
|---|---|---|
| This compound | 0.50 | 4.0 |
| Cycloviolacin Y5 | 0.04 | 1.8 |
| Kalata B1 | 0.66 | 5.7 |
Antitumor Properties
Recent research has highlighted the antitumor effects of this compound. Its ability to induce apoptosis in cancer cells and selectively disrupt tumor cell membranes positions it as a potential candidate for cancer therapy.
Case Study: Antitumor Activity
- Study Design: The cytotoxic effects of this compound were evaluated on various cancer cell lines.
- Results: The peptide exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a targeted cancer treatment.
Data Table: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 1.5 |
| HeLa (Cervical) | 2.0 |
| A549 (Lung) | 2.5 |
Antimicrobial Activity
This compound also shows antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
- Study Design: The minimal inhibitory concentration (MIC) of this compound was tested against Gram-positive and Gram-negative bacteria.
- Results: The peptide demonstrated potent bactericidal activity, particularly against E. coli and S. aureus.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 2.2 |
| S. aureus | 4.0 |
| K. pneumoniae | 3.5 |
Agricultural Applications
The anthelmintic properties of cyclotides like this compound have been explored for their potential use in agriculture, particularly in managing parasitic infections in livestock.
Case Study: Anthelmintic Activity
- Study Design: The efficacy of this compound was tested against nematode larvae.
- Results: The peptide showed significant activity against Haemonchus contortus, a common gastrointestinal parasite in sheep.
Data Table: Anthelmintic Efficacy
| Nematode Species | Effective Concentration (μM) |
|---|---|
| H. contortus | 0.5 |
| T. colubriformis | 1.0 |
Comparison with Similar Compounds
Structural and Functional Similarities
Cycloviolacin Y3 belongs to the cyclotide family, sharing structural homology with other members such as Cycloviolacin Y1 , Cycloviolacin Y5 , and defensins like White Cloud Bean Defensin and Defensin D1 . These peptides exhibit conserved cysteine frameworks but differ in sequence motifs, hydrophobicity, and bioactivity profiles.
Antiviral Activity Against SARS-CoV-2
Docking Scores and Binding Affinity
This compound and its analogues were evaluated using molecular docking and MD simulations (Table 1).
- Key Findings :
- This compound and Y1 showed superior docking scores compared to the S-ACE2 complex (-1183.4 kJ/mol), suggesting stronger binding to the S protein .
- Both Y3 and Y1 maintained stable conformations during MD simulations, unlike other peptides (e.g., White Cloud Bean Defensin), which lacked stability data .
Mechanistic Insights
This compound and Y1 disrupt critical residues (e.g., N501, Y505) in the S protein’s RBD, which are essential for ACE2 binding. This interference is more pronounced than that of Defensin D1, which interacts with fewer residues .
Cross-Activity Against HIV
This compound and Y1 have demonstrated inhibitory effects on HIV-1 reverse transcriptase, with Y3 showing higher potency . In contrast, Cycloviolacin Y5 (a structurally related cyclotide) exhibits the strongest anti-HIV activity among cyclotides but has higher hydrophobicity and hemolytic activity, limiting its therapeutic utility .
Hemolytic and Cytotoxic Profiles
| Compound | Hemolytic Activity | Hydrophobicity |
|---|---|---|
| This compound | Low | Moderate |
| Cycloviolacin Y1 | Low | Low |
| Cycloviolacin Y5 | High | High |
- Implications : Y3 and Y1 are safer candidates for drug development due to lower hemolytic effects compared to Y5 .
Antifungal Activity
This suggests that structural modifications of Y3 could expand its application to fungal infections.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant chemical method used to synthesize this compound. This approach involves the stepwise assembly of the linear peptide chain on a solid resin, followed by cyclization and oxidative folding to form the native cyclic cystine knot structure.
Key Steps in SPPS for this compound:
- Linear Peptide Assembly: Sequential addition of protected amino acids to the resin-bound peptide chain using Fmoc or Boc chemistry.
- Cleavage and Deprotection: Removal of the peptide from the resin and side-chain protecting groups.
- Cyclization: Head-to-tail cyclization of the linear peptide to form the backbone cyclic structure. This is typically performed under dilute conditions to favor intramolecular cyclization over polymerization.
- Oxidative Folding: Formation of the three disulfide bonds to establish the cystine knot motif. This step is critical for biological activity and structural stability.
Chemical Reactions and Conditions
- Cyclization is often facilitated by coupling agents such as HATU or PyBOP.
- Oxidative folding can be achieved using air oxidation or redox buffers containing reduced and oxidized glutathione.
- Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Advantages and Challenges
| Aspect | Details |
|---|---|
| Advantages | High purity of final product; precise control over sequence and modifications |
| Challenges | Cyclization yield can be low; requires careful optimization of folding conditions |
| Stability | The cystine knot confers resistance to proteolytic degradation, enhancing peptide stability |
Recombinant Expression Methods
Overview
Recombinant DNA technology offers an alternative to chemical synthesis by enabling the production of this compound in biological systems such as bacteria, yeast, or plant cells. This method involves the expression of a linear precursor peptide that undergoes enzymatic cyclization and folding in vivo or in vitro.
Expression Systems and Techniques
- Host Cells: Commonly Escherichia coli or yeast strains engineered to express peptide precursors fused to inteins or other cyclization-facilitating domains.
- Intein-Mediated Cyclization: Use of intein splicing to generate a C-terminal thioester and an N-terminal cysteine that react to form the cyclic backbone.
- Post-Translational Modifications: Disulfide bond formation is promoted either enzymatically or by oxidative refolding after purification.
Advantages and Challenges
| Aspect | Details |
|---|---|
| Advantages | Scalable production; cost-effective for large quantities; potential for isotope labeling |
| Challenges | Requires optimization of expression and folding; potential for inclusion body formation |
| Stability | Recombinant peptides maintain native cystine knot structure and bioactivity |
Molecular Dynamics and Structural Validation
Molecular dynamics simulations have been applied to study the stability and conformational dynamics of this compound, confirming minimal root mean square deviation (RMSD) fluctuations indicative of a stable cyclic structure. These computational studies support the experimental observations of the peptide's robustness and bioactivity, particularly in interactions with biological targets such as membrane components or protein binding sites.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges | Applications |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly, cyclization, oxidative folding | High purity, sequence control | Cyclization yield optimization | Research, pharmaceutical synthesis |
| Recombinant Expression | Genetic expression in host cells, intein-mediated cyclization | Scalable, cost-effective | Folding optimization, expression yield | Large-scale production, isotopic labeling |
| Molecular Dynamics Analysis | Computational validation of structure and stability | Confirms peptide stability and folding | Requires computational resources | Structural studies, drug design |
Detailed Research Findings
- This compound's synthesis via SPPS has been demonstrated to produce peptides with the correct cyclic cystine knot topology, essential for biological activity and stability against proteases.
- Recombinant methods, including fusion to intein domains, facilitate efficient cyclization and folding, enabling production in microbial systems with subsequent purification.
- Molecular dynamics simulations confirm the structural integrity of this compound, showing minimal RMSD fluctuations during 30 ns simulation runs, supporting its stable conformation.
- The conserved glutamic acid residue within this compound plays a significant role in stabilizing interactions with membrane components, a feature maintained across synthetic and recombinant preparations.
Q & A
Q. What advanced statistical models are employed to analyze synergistic effects between this compound and conventional chemotherapeutics?
- Combination index (CI) models (Chou-Talalay method) quantify synergy, requiring dose-response matrices and normalized IC50 values. Bootstrapping (1,000 iterations) assesses robustness, with CI <0.9 indicating synergy. Confounders (e.g., drug efflux) are controlled via transporter inhibitors .
Methodological Considerations
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights .
- Ethical Compliance : For in vivo studies, include ARRIVE 2.0 checklist items (e.g., randomization, blinding) in ethics submissions .
- Literature Gaps : Prioritize understudied applications (e.g., antiviral mechanisms) using scoping reviews to identify research niches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
